molecular formula C6H12N2 B1196504 2,5-Diazabicyclo[2.2.2]octane CAS No. 658-24-2

2,5-Diazabicyclo[2.2.2]octane

Cat. No. B1196504
CAS RN: 658-24-2
M. Wt: 112.17 g/mol
InChI Key: DJWDAKFSDBOQJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Diazabicyclo[2.2.2]octane involves several chemical reactions and methodologies. One method involves the nitrosation of piperidine carboxylic acids, followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to form the desired compound. This process allows for the creation of both racemic and enantiomeric forms of the compound, highlighting the compound's versatility in synthesis procedures (Mikhlina et al., 1967).

Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane is characterized by its bicyclic framework, which exhibits unique hydrogen bonding patterns and crystal structures. Studies have shown the presence of stable and persistent motifs within its crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures with a non-polar coating, demonstrating the structural diversity and stability of this compound (Lyssenko et al., 2002).

Chemical Reactions and Properties

2,5-Diazabicyclo[2.2.2]octane participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction, showcasing its efficiency and environmental friendliness as a catalyst (Tahmassebi et al., 2011).

Physical Properties Analysis

The physical properties of 2,5-Diazabicyclo[2.2.2]octane include its crystalline structure, which varies depending on the form and conditions of synthesis. Its crystal structure has been extensively studied, revealing insights into the intermolecular interactions and hydrogen bonding patterns that contribute to its stability and physical characteristics (Meehan et al., 1997).

Scientific Research Applications

Organic Chemistry

DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It shows properties of an uncharged supernucleophile due to the cyclic structure and the transannular interactions of the lone electron pairs of nitrogen .

Application

DABCO is used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are important in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .

Method of Application

The specific methods of application can vary depending on the reaction, but generally, DABCO is added to the reaction mixture to serve as a catalyst .

Results

The use of DABCO as a catalyst can improve the efficiency and selectivity of these reactions .

Biosynthesis of Prenylated Indole Alkaloids

Prenylated indole alkaloids (PIAs) are a class of compounds that show great structural diversity and biological activities .

Application

DABCO is involved in the transformation of 2,5-diazabicyclo[2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds .

Method of Application

A unique fungal P450 enzyme CtdY catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form the 6/5/5/6/6 pentacyclic ring in 21 R -citrinadin A .

Results

This transformation is a key step in the biosynthesis of PIAs .

Fluorescence Microscopy

DABCO is used in fluorescence microscopy .

Application

It is used as an anti-fade reagent that scavenges free-radicals produced by excitation of fluorochromes .

Method of Application

DABCO is added to the mounting medium in fluorescence microscopy to retard photobleaching of fluorescein and other fluorescent dyes .

Results

The use of DABCO can significantly improve the longevity and stability of the fluorescent signal, making it a valuable tool in fluorescence microscopy .

Polymerization

DABCO is used as a catalyst and reagent in polymerization .

Application

DABCO is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .

Method of Application

DABCO is added to the reaction mixture to serve as a catalyst .

Results

The use of DABCO can improve the efficiency of the polymerization process .

Baylis–Hillman Reactions

DABCO is used as a nucleophilic catalyst for Baylis–Hillman reactions .

Application

Baylis–Hillman reactions involve the reaction of aldehydes and unsaturated ketones and aldehydes .

Method of Application

DABCO is added to the reaction mixture to serve as a catalyst .

Results

The use of DABCO can improve the efficiency and selectivity of these reactions .

Fluorination

DABCO is used in the preparation of Selectfluor, an electrophilic fluorinating agent .

Application

Selectfluor is used for electrophilic fluorination .

Method of Application

The reagent Selectfluor is derived by alkylation of DABCO with dichloromethane following by treatment with fluorine .

Results

Selectfluor is a colorless salt that tolerates air and has been commercialized for use for electrophilic fluorination .

Preparation of 1,4-disubstituted piperazines

DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .

Application

1,4-disubstituted piperazines are important compounds in medicinal chemistry, as they are found in many pharmaceutical drugs .

Method of Application

DABCO is used as a starting material in the synthesis of these compounds .

Results

The use of DABCO can improve the efficiency of the synthesis process .

Source of SO2

DABCO bis(sulfur dioxide) adduct (DABSO) can serve as a source of SO2 .

Application

SO2 is used in a variety of chemical reactions, including as a reducing agent and a source of sulfur .

Method of Application

DABSO is added to the reaction mixture to provide SO2 .

Results

The use of DABSO can improve the efficiency of reactions that require SO2 .

Ligand

DABCO can be employed as a complexing ligand .

Application

Ligands are used in coordination chemistry to form complexes with metal ions .

Method of Application

DABCO is added to a solution containing a metal ion to form a complex .

Results

The use of DABCO can improve the stability and reactivity of metal complexes .

Safety And Hazards

2,5-Diazabicyclo[2.2.2]octane is moderately toxic and should be handled in a fume hood, it causes irritation upon contact with skin or eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The key step in the transformation of 2,5-diazabicyclo [2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains unknown . Future research may focus on uncovering this key step and the complex late-stage post-translational modifications in 21 R -citrinadin A biosynthesis .

properties

IUPAC Name

2,5-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDAKFSDBOQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329731
Record name 2,5-diazabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazabicyclo[2.2.2]octane

CAS RN

658-24-2
Record name 2,5-diazabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.2]octane
Reactant of Route 2
2,5-Diazabicyclo[2.2.2]octane
Reactant of Route 3
2,5-Diazabicyclo[2.2.2]octane
Reactant of Route 4
2,5-Diazabicyclo[2.2.2]octane
Reactant of Route 5
2,5-Diazabicyclo[2.2.2]octane
Reactant of Route 6
2,5-Diazabicyclo[2.2.2]octane

Citations

For This Compound
113
Citations
C Wittig, D Schepmann, M Soeberdt… - Organic & …, 2017 - pubs.rsc.org
It has been postulated that the KOR affinity depends on the dihedral angle of the ethylenediamine pharmacophore. Herein, 2,5-diazabicyclooctanes bearing a pyrrolidino moiety in the 7-…
Number of citations: 11 pubs.rsc.org
KA Lyssenko, DA Lenev, RG Kostyanovsky - Tetrahedron, 2002 - Elsevier
Synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters, as functionalized building blocks for supramolecular chemistry, is …
Number of citations: 38 www.sciencedirect.com
S Liu, Q Nie, Z Liu, S Patil, X Gao - Journal of the American …, 2023 - ACS Publications
Prenylated indole alkaloids (PIAs) possess great structural diversity and show biological activities. Despite significant efforts in investigating the biosynthetic mechanism, the key step in …
Number of citations: 3 pubs.acs.org
MJ Brienne, J Gabard, M Leclercq, JM Lehn… - Tetrahedron letters, 1994 - Elsevier
The chiral bicyclic bis-lactam 1 has been resolved and the crystal structures of the racemate (±)-1 and of enantiomerically pure (−)-1 have been determined. They show that the chiral …
Number of citations: 74 www.sciencedirect.com
BMP Verbist, WJ Smets, WM De Borggraeve… - Tetrahedron letters, 2004 - Elsevier
The selective methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems. This …
Number of citations: 6 www.sciencedirect.com
H Newman - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
45 () Notes and the cxcess thionyl chloride was removed by low pressure distillation from the resulting solution. The residual bis acid chloride was then treated with 805 ml.(15.6 moles) …
Number of citations: 21 onlinelibrary.wiley.com
R Holl, M Dykstra, M Schneiders… - Australian journal of …, 2008 - CSIRO Publishing
Starting with (S)-aspartate, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate 10 was synthesized in a four-step synthesis. Deprotonation of 10 and subsequent …
Number of citations: 12 www.publish.csiro.au
PK Loosen, MG Tutonda, MF Khorasani… - Tetrahedron, 1991 - Elsevier
Cycloadducts of Ethene with 2(W)-Pyrazinones and their conversion into 2,5-Diazabicyclo[2.2.2]octane-3,6-diones. Page 1 Terrahedron Vol 41, No 44. pp 9259-9268.1991 Pm& m Great Br~tam ao4o-4020/91 …
Number of citations: 30 www.sciencedirect.com
RG Kostyanovsky, YI El'natanov, ON Krutius… - Mendeleev …, 1999 - Elsevier
Parent 3,7-diazabicyclo[3.3.0]octane-2,6-dione 5, the corresponding 1,5-dicarboxylic acid 4 and esters 3 have been synthesized for the first time; NMR spectra of the compounds were …
Number of citations: 1 www.sciencedirect.com
DA Nelson, JJ Worman, B Keen - The Journal of Organic …, 1971 - ACS Publications
Thus, 3 must be the monohydrobromide salt of cis-2, 6-bis (bromomethyl)-1, 4-diphenylpiperazine(4). When 4 was recrystallized from ethyl acetate-methanol, 5 was found in the mother …
Number of citations: 3 pubs.acs.org

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